molecular formula C18H21N3O B8706225 7-(5-Phenoxy-3-pyridyl)-1,7-diazaspiro[4,4]nonane CAS No. 646055-73-4

7-(5-Phenoxy-3-pyridyl)-1,7-diazaspiro[4,4]nonane

Cat. No.: B8706225
CAS No.: 646055-73-4
M. Wt: 295.4 g/mol
InChI Key: NYXIDUKKGAMMGZ-UHFFFAOYSA-N
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Description

7-(5-Phenoxy-3-pyridyl)-1,7-diazaspiro[4,4]nonane is a useful research compound. Its molecular formula is C18H21N3O and its molecular weight is 295.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

646055-73-4

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

7-(5-phenoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C18H21N3O/c1-2-5-16(6-3-1)22-17-11-15(12-19-13-17)21-10-8-18(14-21)7-4-9-20-18/h1-3,5-6,11-13,20H,4,7-10,14H2

InChI Key

NYXIDUKKGAMMGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)C3=CC(=CN=C3)OC4=CC=CC=C4)NC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-benzyl-7-(5-phenoxy-3-pyridyl)-1,7-diazaspiro[4.4]nonane (690 mg, 1.79 mmol) in ethanol (25 mL) in a pressure bottle was added concentrated HCl (1 mL) and Pearlman's catalyst (Pd(OH)2, 20% on carbon, 50 mg). The solution was shaken under 50 psi of hydrogen gas for 8 h. The catalysts was removed by filtration through Celite, and the filter cake was washed with ethanol (20 mL). The solvent was removed by rotary evaporation, and the residue was basified with saturated aqueous sodium bicarbonate to pH 8-9. Solid sodium chloride (2 g) was added, and the solution was extracted with chloroform (4×20 mL). The combined chloroform extracts were dried (Na2SO4), filtered and concentrated by rotary evaporation to afford 490 mg of the desired compound as a light brown viscous liquid (92.7%).
Quantity
690 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92.7%

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